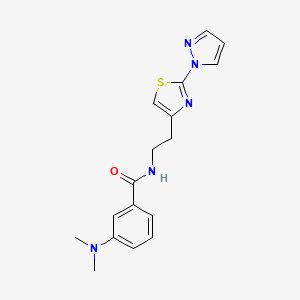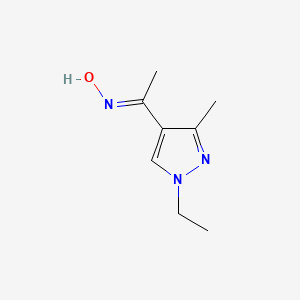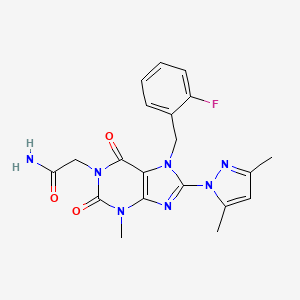
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(dimethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a number of novel 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl) thiazole derivatives have recently been produced. The synthesis involved a multistep reaction starting with a mixture of 1-(substituted phenylthiazol-2-yl)-1H-pyrazole-4-carbonitrile, sodium azide, and ammonium chloride in DMF, which was heated at reflux temperature .Chemical Reactions Analysis
The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents and Cytotoxicity
Research has demonstrated the potential of certain analogs, particularly those related to pyrazole and thiazole moieties, in serving as potent antibacterial agents. For instance, compounds with specific structures have shown significant antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for their cytotoxic activity, indicating their potential in non-cytotoxic concentrations, which can be foundational for developing new antibacterial agents (Palkar et al., 2017).
Synthesis and Evaluation as Anti-tumor Agents
The synthesis of new derivatives based on the pyrazole and thiazole scaffolds has been explored for their potential anticancer activities. Certain derivatives have been tested for growth inhibitory properties against various cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines, showcasing some compounds with potent cytotoxic effects (Deady et al., 2003).
Chemical Reactivity and Heterocyclic Synthesis
Another area of application involves exploring the chemical reactivity of related compounds towards developing novel heterocyclic compounds. These studies have led to the creation of diverse heterocyclic structures with potential biological and chemical applications, highlighting the versatility of these chemical frameworks in synthetic chemistry (Bondock et al., 2011).
Corrosion Inhibition
Derivatives of thiazole have been investigated for their corrosion inhibition efficiency, particularly against steel in acidic environments. These studies offer insights into the application of thiazole derivatives as corrosion inhibitors, providing a promising approach for protecting metals against corrosion, which is crucial for industrial applications (Hu et al., 2016).
Synthesis of Heterocycles with Antimicrobial Activities
The synthesis and antimicrobial evaluation of new thiazole and pyrazole derivatives based on heterocyclic moieties have been conducted, revealing some compounds with promising antimicrobial activities. These findings contribute to the search for new antimicrobial agents capable of combating resistant microbial strains (Gouda et al., 2010).
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-21(2)15-6-3-5-13(11-15)16(23)18-9-7-14-12-24-17(20-14)22-10-4-8-19-22/h3-6,8,10-12H,7,9H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVYQAKSOOECQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(dimethylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2554345.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2554347.png)



![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2554352.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2554356.png)
